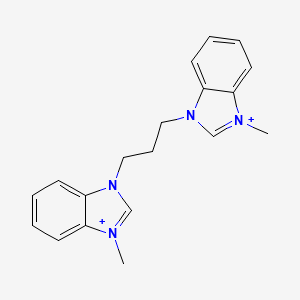
1,1'-propane-1,3-diylbis(3-methyl-1H-3,1-benzimidazol-3-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of two benzodiazolium units connected via a propyl chain, each substituted with a methyl group.
Vorbereitungsmethoden
The synthesis of 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Benzodiazole Units: The initial step involves the synthesis of benzodiazole units through cyclization reactions of ortho-diamines with carboxylic acids or their derivatives.
Alkylation: The benzodiazole units are then alkylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl groups.
Linking via Propyl Chain: The final step involves the linking of two methylated benzodiazole units via a propyl chain. This can be achieved through nucleophilic substitution reactions using propyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents such as halides or nucleophiles under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of substituted or modified benzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium can be compared with other similar compounds, such as:
1-Methyl-3-pentylimidazolium Bromide: This compound has a similar imidazolium structure but with a pentyl chain instead of a propyl chain.
1-Benzyl-3-methylimidazolium Bromide: This compound features a benzyl group instead of the propyl chain, leading to different chemical and biological properties.
1-Methyl-3-phenylpropylamine Hydrochloride: This compound has a similar methyl and propyl substitution but differs in the presence of an amine group instead of the benzodiazolium structure.
The uniqueness of 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium lies in its dual benzodiazolium units and the specific propyl linkage, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C19H22N4+2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-methyl-3-[3-(3-methylbenzimidazol-3-ium-1-yl)propyl]benzimidazol-1-ium |
InChI |
InChI=1S/C19H22N4/c1-20-14-22(18-10-5-3-8-16(18)20)12-7-13-23-15-21(2)17-9-4-6-11-19(17)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3/q+2 |
InChI-Schlüssel |
WDJQTURWFRLERK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CN(C2=CC=CC=C21)CCCN3C=[N+](C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12465400.png)
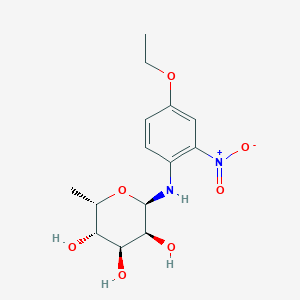
![Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12465409.png)
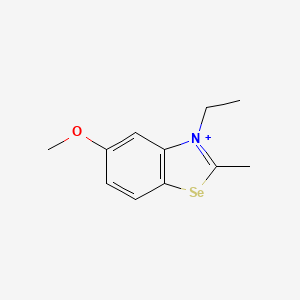
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465417.png)
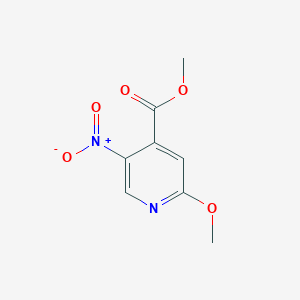
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)

![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)
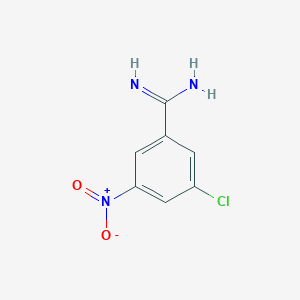
![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)
